NBI-74330
Overview
Description
NBI-74330 is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3). This compound is known for its ability to inhibit the binding of specific chemokines, such as CXCL10 and CXCL11, to CXCR3, making it a valuable tool in scientific research, particularly in the study of inflammatory and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBI-74330 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrido[2,3-d]pyrimidin-4-one core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethoxyphenyl group: This step involves a substitution reaction where the ethoxyphenyl group is attached to the core structure.
Addition of the trifluoromethyl group: This is typically done using a trifluoromethylation reagent under controlled conditions.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
NBI-74330 primarily undergoes substitution reactions due to the presence of various functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .
Scientific Research Applications
NBI-74330 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding interactions of chemokines with their receptors.
Biology: Helps in understanding the role of CXCR3 in immune cell migration and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, atherosclerosis, and certain types of cancer.
Industry: Utilized in the development of new drugs targeting chemokine receptors
Mechanism of Action
NBI-74330 exerts its effects by binding to the CXCR3 receptor, thereby blocking the interaction of chemokines such as CXCL10 and CXCL11 with the receptor. This inhibition prevents the downstream signaling pathways that lead to immune cell migration and inflammation. The molecular targets include the CXCR3 receptor and the associated signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
AMG487: Another CXCR3 antagonist with a similar mechanism of action but different chemical structure.
VUF10472: A potent CXCR3 antagonist with distinct binding properties.
Uniqueness of NBI-74330
This compound is unique due to its high selectivity and potency for the CXCR3 receptor. It exhibits a five-fold greater affinity for CXCR3 compared to AMG487, making it a more effective tool for studying CXCR3-mediated processes .
Properties
IUPAC Name |
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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